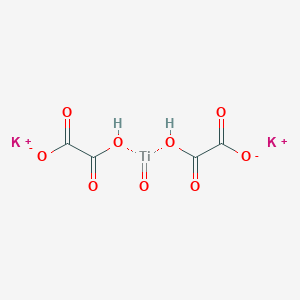

dipotassium;oxalate;oxygen(2-);titanium(4+)

Description

Properties

CAS No. |

14481-26-6 |

|---|---|

Molecular Formula |

C4O9Ti.2K C4K2O9Ti |

Molecular Weight |

318.10 g/mol |

IUPAC Name |

dipotassium;oxalate;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;-2;+4/p-4 |

InChI Key |

GKMXREIWPASRMP-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |

physical_description |

Solid; [Merck Index] Colorless to white crystalline powder; Odorless; [BDH Laboratory Supplies] |

Origin of Product |

United States |

Preparation Methods

Potassium titanium oxide oxalate dihydrate can be synthesized through several methods. One common synthetic route involves the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Thermal Decomposition Reactions

The compound undergoes thermal dehydration when heated, forming anhydrous potassium titanium oxalate. This process was characterized using thermogravimetry (TG) and differential scanning calorimetry (DSC):

The reaction proceeds via:

Further decomposition at higher temperatures yields titanium dioxide (TiO₂):

Hydrolysis and Photocatalytic Reactions

In acidic media, K₂TiO(C₂O₄)₂·2H₂O reacts with HCl and H₂O₂ to form TiO₂ nanoparticles or novel intermediates:

Reaction Pathways:

-

With H₂O₂ : Forms anatase/rutile TiO₂ via peroxo-titanium complexes.

-

Without H₂O₂ : Produces a novel compound, , which exhibits photocatalytic activity .

Photocatalytic Performance:

| Compound | Degradation Efficiency (Methyl Orange) | Key Radical | Conditions |

|---|---|---|---|

| 95% in 180 min | Superoxide (·O₂⁻) | UV light, pH 3–5 |

Performance Metrics:

| Substrate | Yield | Reaction Time | Catalyst Loading |

|---|---|---|---|

| Benzaldehyde | 82–89% | 2–4 hours | 5 mol% |

| 4-Nitrobenzaldehyde | 75–80% | 3–5 hours | 5 mol% |

The oxalate ligands facilitate ligand exchange, stabilizing transition states during condensation .

Environmental Remediation: Heavy Metal Coagulation

K₂TiO(C₂O₄)₂·2H₂O effectively removes arsenic (As) and cadmium (Cd) from water via hydrolysis-driven coagulation:

Reaction Steps:

-

Hydrolysis :

-

Adsorption :

-

As(III/AsV) adsorbs onto surfaces.

-

Cd²⁺ incorporates into lattices, forming .

-

Removal Efficiency:

| Contaminant | Initial Concentration | Removal Efficiency | Optimal pH |

|---|---|---|---|

| As(III) | 100 µg/L | 85.6% | 9.0 |

| Cd²⁺ | 50 µg/L | 92.3% | 8.5 |

This process reduces water hardness by precipitating Ca²⁺/Mg²⁺ as oxalates, leaving non-toxic K⁺ in solution .

Interaction with Hydrogen Peroxide

K₂TiO(C₂O₄)₂·2H₂O reacts with H₂O₂ to form peroxo-titanium complexes, which are precursors for TiO₂ synthesis:

These complexes decompose under hydrothermal conditions to yield crystalline TiO₂ .

Stability and Reactivity Considerations

Scientific Research Applications

Catalytic Applications

Potassium titanium oxide oxalate dihydrate serves as a catalyst in various organic synthesis reactions. Notably, it is utilized in the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol. This catalytic role is crucial for enhancing reaction efficiency and selectivity in organic chemistry .

Biochemical Applications

The compound demonstrates significant biochemical activity. It has been shown to interact with biomolecules, facilitating the coagulation of trace heavy metals such as arsenic and cadmium from drinking water. This interaction involves complexation with hydrous titanium oxide formed during hydrolysis, effectively removing contaminants from aqueous solutions .

Material Science

In materials science, potassium titanium oxide oxalate dihydrate is employed in the functionalization of aluminum alloy surfaces via plasma electrolytic oxidation (PEO). This process leads to the formation of titanium dioxide layers on metal surfaces, enhancing their corrosion resistance and wear properties .

Industrial Applications

The compound is also used in industrial processes such as:

- Passivation of Metal Surfaces: It prepares surfaces for coatings that enhance durability.

- Synthesis of Titanium Dioxide Nanoparticles: Serving as a precursor in the production of TiO₂ nanoparticles used in various applications including photocatalysis and pigments .

Case Study 1: Removal of Heavy Metals

A study investigated the effectiveness of potassium titanium oxide oxalate dihydrate in removing heavy metals from contaminated water sources. The results indicated a significant reduction in arsenic and cadmium levels due to the compound's ability to form stable complexes with these metals, showcasing its potential for environmental remediation.

Case Study 2: Synthesis Efficiency

In another study focused on organic synthesis, researchers employed potassium titanium oxide oxalate dihydrate as a catalyst for chromene derivatives. The findings demonstrated improved yields and reduced reaction times compared to traditional methods without this catalyst, highlighting its efficiency in organic transformations .

Mechanism of Action

The mechanism of action of potassium titanium oxide oxalate dihydrate involves its role as a catalyst. It facilitates chemical reactions by providing an active site for the reactants to interact, thereby lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the synthesis of chromene derivatives, the compound acts as a catalyst to promote the condensation reaction between aromatic aldehydes, malononitrile, and resorcinol/naphthol .

Comparison with Similar Compounds

Chemical Structures and Compositions

| Compound Name | Formula | CAS | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Potassium Titanium Oxide Oxalate Dihydrate | C₄K₂O₉Ti·2H₂O | 14402-67-6 | 354.13 | Titanium(IV)-oxalate complex with K⁺ and H₂O |

| Potassium Oxalate Monohydrate | K₂C₂O₄·H₂O | 6487-48-5 | 184.23 | Simple oxalate salt with K⁺ and H₂O |

| Potassium Iron(III) Oxalate | K₃[Fe(C₂O₄)₃]·3H₂O | 5936-11-8 | 437.20 | Iron(III)-oxalate complex with K⁺ and H₂O |

| Calcium Oxalate Dihydrate (COD) | CaC₂O₄·2H₂O | 5794-28-5 | 176.12 | Biogenic calcium-oxalate crystal |

| Titanium Dioxide (TiO₂) | TiO₂ | 13463-67-7 | 79.87 | Metal oxide, anatase/rutile phases |

| Copper(II) Oxalate Monohydrate | CuC₂O₄·H₂O | 814-91-5 | 159.60 | Copper-oxalate with H₂O |

Solubility and Reactivity

Thermal Behavior and Decomposition

| Compound | Decomposition Product | Temperature Range | Applications of Byproduct |

|---|---|---|---|

| KTOOD | TiO₂ | Not specified | Photocatalytic coatings, pigments |

| Copper(II) Oxalate | CuO | ~300–400°C | Semiconductor, catalyst |

| Zinc(II) Oxalate | ZnO | ~400–500°C | UV-blocking agents, electronics |

KTOOD’s decomposition during PEO directly forms anatase/rutile TiO₂, critical for functional coatings . In contrast, simpler oxalates like potassium oxalate decompose into CO₂ and K₂O, lacking metal oxide utility .

Research Findings and Innovations

- H₂O₂ Quantification : KTOOD-based methods show high specificity, unaffected by nitrite/nitrate interference .

- PEO Coatings : KTOOD electrolytes with anatase particles yield coatings with enhanced wear resistance and photocatalytic activity .

- Pathological Crystals : COD and TiO₂ crystals in Alzheimer’s brains suggest environmental/occupational exposure links to neurodegeneration .

Biological Activity

Potassium titanium oxide oxalate dihydrate (K₂TiO(C₂O₄)₂·2H₂O), also known as dipotassium oxodioxalatotitanate(IV) dihydrate, is a compound with diverse applications in chemistry, biology, and materials science. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications based on recent research findings.

Potassium titanium oxide oxalate dihydrate is characterized by its crystalline structure and solubility in water. It can be synthesized through the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form. The molecular formula is , with a molar mass of 354.10 g/mol .

Catalytic Role : The primary biological activity of potassium titanium oxide oxalate dihydrate stems from its role as a catalyst in various biochemical reactions. It facilitates the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol .

Biochemical Interactions : The compound interacts with biomolecules, influencing biochemical pathways. For instance, it has shown efficacy in the coagulation of trace heavy metals such as arsenic and cadmium from drinking water. The mechanism involves complexation with hydrous titanium oxide formed during hydrolysis, effectively removing these contaminants .

Cellular Effects

The compound's catalytic properties extend to cellular applications, particularly in the functionalization of aluminum alloy surfaces through plasma electrolytic oxidation (PEO). During this process, potassium titanium oxide oxalate dihydrate serves as a source of titanium ions, leading to the formation of titanium dioxide layers that enhance surface properties .

Table 1: Summary of Biological Activities

Case Study: Heavy Metal Removal

A recent study demonstrated the effectiveness of potassium titanium oxide oxalate dihydrate in removing arsenic and cadmium from contaminated water. The research indicated that at optimal pH levels (around 9) and specific doses of the compound, arsenic removal efficiency reached up to 85.6%. The interaction between pH and the compound dosage was significant, enhancing its coagulation capacity .

Applications in Medicine and Industry

Research is ongoing to explore the potential medical applications of potassium titanium oxide oxalate dihydrate, particularly in drug delivery systems due to its catalytic properties. In industrial settings, it is utilized for surface treatments that improve corrosion resistance and mechanical properties of aluminum alloys through the deposition of protective TiO₂ layers .

Q & A

Q. What safety protocols are critical when synthesizing KTOOD derivatives for catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.